1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by a pyrrolidine ring substituted with a sec-butyl group, a phenyl group, a keto group, and a carboxylic acid group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable β-keto ester, the compound can be synthesized through a series of steps including alkylation, cyclization, and functional group transformations .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols
Scientific Research Applications
1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application being studied .
Comparison with Similar Compounds
1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-hydroxyl: Similar structure but with a hydroxyl group instead of a carboxylic acid
Uniqueness: The presence of the carboxylic acid group in 1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid imparts unique chemical properties, such as acidity and the ability to form salts and esters. This makes it distinct from its analogs and useful in different chemical and biological contexts.
Properties
Molecular Formula |
C15H19NO3 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-butan-2-yl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c1-3-10(2)16-13(17)9-12(15(18)19)14(16)11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,18,19) |
InChI Key |
LBTSSENZJINNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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